molecular formula C12H17NO2S B1428034 4-Phenylcyclohexane-1-sulfonamide CAS No. 1249783-96-7

4-Phenylcyclohexane-1-sulfonamide

Cat. No. B1428034
M. Wt: 239.34 g/mol
InChI Key: KFWBOBULEAFYDJ-UHFFFAOYSA-N
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Description

4-Phenylcyclohexane-1-sulfonamide is a chemical compound with the molecular formula C12H17NO2S and a molecular weight of 239.34 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Phenylcyclohexane-1-sulfonamide were not found, sulfonamides are known to undergo various reactions. For instance, they can be used as alkyl transfer reagents to acids, alcohols, and phenols .

Scientific Research Applications

  • Synthetic approaches and applications of sulfonimidates

    • Application : Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .
    • Methods : The synthesis of sulfonimidates focuses on their synthesis from sulfur (II), sulfur (IV) and sulfur (VI) reagents .
    • Results : The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines

    • Application : Sulfenamides, sulfinamides, and sulfonamides have been widely applied as building blocks in medical chemistry .
    • Methods : The synthesis involves the oxidative coupling of thiols and amines, two readily available low-cost commodity chemicals .
    • Results : This strategy does not require additional pre-functionalization and de-functionalization steps, it considerably streamlines synthetic routes and substantially reduces waste generation .
  • Living with sulfonamides: a diverse range of mechanisms

    • Application : Sulfonamides are the oldest class of synthetic antibiotics still in use in clinical and veterinary settings .
    • Methods : The intensive utilization of sulfonamides has been leading to the widespread contamination of the environment with these xenobiotic compounds .
    • Results : Bacteria inhabiting a wide diversity of environmental compartments have developed mechanisms to deal with these compounds .
  • Sulfonamides as an activating group, protecting group, leaving group and as a molecular scaffold
    • Application : This review brings together the various applications and advantages of the sulfonamide motif in organic synthesis .
    • Methods : The sulfonamide acts as an activating group, protecting group, leaving group and as a molecular scaffold .
    • Results : The sulfonamide motif has found various applications in diverse fields such as pharmaceuticals, agrochemicals, polymers, and so forth .

Future Directions

Sulfonamides, including 4-Phenylcyclohexane-1-sulfonamide, have potential for future research and development. They have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents . They also exhibit antiviral properties and can be used to develop drugs against various viruses .

properties

IUPAC Name

4-phenylcyclohexane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWBOBULEAFYDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylcyclohexane-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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